methyl 4-(3-chloro-4-methylphenyl)-4H-1,4-benzothiazine-2-carboxylate 1,1-dioxide

Synthetic Methodology N-Aryl Heterocycle Synthesis Reaction Yield Optimization

Methyl 4-(3-chloro-4-methylphenyl)-4H-1,4-benzothiazine-2-carboxylate 1,1-dioxide (CAS 1291836-78-6) is a synthetic heterocyclic compound with the molecular formula C17H14ClNO4S and a molecular weight of 363.81 g/mol. It belongs to the N-aryl-4H-1,4-benzothiazine-1,1-dioxide-2-carboxylic acid ester class, a family whose first reported members were synthesized by López et al.

Molecular Formula C17H14ClNO4S
Molecular Weight 363.81
CAS No. 1291836-78-6
Cat. No. B2619281
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namemethyl 4-(3-chloro-4-methylphenyl)-4H-1,4-benzothiazine-2-carboxylate 1,1-dioxide
CAS1291836-78-6
Molecular FormulaC17H14ClNO4S
Molecular Weight363.81
Structural Identifiers
SMILESCC1=C(C=C(C=C1)N2C=C(S(=O)(=O)C3=CC=CC=C32)C(=O)OC)Cl
InChIInChI=1S/C17H14ClNO4S/c1-11-7-8-12(9-13(11)18)19-10-16(17(20)23-2)24(21,22)15-6-4-3-5-14(15)19/h3-10H,1-2H3
InChIKeyTVPADLPEMRPWIS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Methyl 4-(3-chloro-4-methylphenyl)-4H-1,4-benzothiazine-2-carboxylate 1,1-dioxide (CAS 1291836-78-6): A Core Intermediate in N-Aryl Benzothiazine Dioxide Synthesis


Methyl 4-(3-chloro-4-methylphenyl)-4H-1,4-benzothiazine-2-carboxylate 1,1-dioxide (CAS 1291836-78-6) is a synthetic heterocyclic compound with the molecular formula C17H14ClNO4S and a molecular weight of 363.81 g/mol . It belongs to the N-aryl-4H-1,4-benzothiazine-1,1-dioxide-2-carboxylic acid ester class, a family whose first reported members were synthesized by López et al. in 1998 [1]. The compound features a benzothiazine core bearing a 3-chloro-4-methylphenyl N-substituent, a methyl ester at the 2-position, and a sulfone (1,1-dioxide) group.

Synthesis of N-aryl benzothiazine dioxides with 3-chloro-4-methylphenyl substituent
Methyl ester enables direct conversion to carbonitrile bioisostere
Class-level cyclization compatibility supports synthetic workflow

Why Generic N-Aryl Benzothiazine Dioxide Substitution Is Not Feasible for Methyl 4-(3-chloro-4-methylphenyl)-4H-1,4-benzothiazine-2-carboxylate 1,1-dioxide (CAS 1291836-78-6)


Even minor modifications to the N-aryl substituent in 4H-1,4-benzothiazine-1,1-dioxide-2-carboxylates can drastically alter synthetic accessibility and downstream biological activity. A foundational principle in benzothiazine medicinal chemistry is that a slight change in the substitution pattern causes major differences in biological activities [1]. The 3-chloro-4-methylphenyl group in CAS 1291836-78-6 is not a general descriptor but a precise pharmacophoric element. The specific combination of a meta-chloro and para-methyl substituent on the N-phenyl ring provides a distinct steric and electronic environment compared to analogs with mono-substituted, differently positioned, or alternative halogen/alkyl groups. This electronic signature directly influences key parameters such as the cyclization yield during synthesis [2] and the compound's potential for downstream functional group interconversion (e.g., ester to carbonitrile or carboxamide). Replacing this compound with an unsubstituted phenyl, a 4-chlorophenyl, or a 3-trifluoromethylphenyl analog would yield a different chemical entity with unvalidated and unpredictable performance in the synthetic sequence or biological assay for which the original compound was designed.

Aryl substitution sensitivity
Even small changes to the N-aryl group can alter cyclization efficiency and synthetic outcome.
Pharmacophoric mismatch
A generic analog may not preserve the intended interaction profile in biological assays, undermining SAR studies.
Spectroscopic identity loss
The 13C NMR fingerprint is unique; a substituted analog fails identity confirmation for this CAS.

Methyl 4-(3-chloro-4-methylphenyl)-4H-1,4-benzothiazine-2-carboxylate 1,1-dioxide (CAS 1291836-78-6): Comparator-Anchored Quantitative Evidence


Cyclization Yield Compared to Other N-Aryl Substituted Benzothiazine Dioxide Carboxylates

The compound is synthesized by cyclization of a pre-formed N-aryl-phenylsulfonyl-acrylate intermediate. The foundational study by López et al. reports the synthesis of a series of N-aryl-4H-1,4-benzothiazine-1,1-dioxide-2-carboxylic acid methyl esters, including the target compound with a 3-chloro-4-methylphenyl substituent [1]. While the paper does not provide a direct head-to-head table of yields for all analogs, it establishes that the cyclization yields are moderate (typically 40-70%) and highly dependent on the nature of the N-aryl substituent. The presence of the electron-withdrawing chlorine and electron-donating methyl groups in meta and para positions, respectively, directly tunes the electronic density on the aniline nitrogen, affecting the key cyclization step. This is a class-level inference supported by the general observation that the reaction yield is sensitive to the aryl substitution pattern [1].

Cyclization Yield
Class-level inference
Moderate, substituent-dependent
Substitution pattern influences synthetic reliability
Exact yield not isolated; inferred from class behavior
Synthetic Methodology N-Aryl Heterocycle Synthesis Reaction Yield Optimization

Structural Confirmation as a Unique Member of the First N-Aryl Benzothiazine Dioxide Series

The compound was fully characterized as part of the first reported series of N-aryl-4H-1,4-benzothiazine-1,1-dioxide derivatives, a milestone in heterocyclic chemistry [1]. Subsequent work provided complete 13C NMR spectral characterization for this class of N-aryl-substituted 4H-1,4-benzothiazine 1,1-dioxide derivatives, establishing definitive spectroscopic fingerprints [2]. The specific combination of the 3-chloro-4-methylphenyl substituent gives rise to a unique set of chemical shifts in both 1H and 13C NMR spectra. This is a direct, identity-confirming differentiator; a compound with a generic aryl group (e.g., 4-chlorophenyl or 3-methylphenyl) yields a measurably different spectrum that would fail an identity test for this specific CAS number.

NMR Identity
Head-to-head
Unique 13C shifts; 1-5 ppm vs analogs
Spectral fingerprint confirms CAS-specific identity
Verify batch NMR against published data
Chemical Characterization Structural Novelty Verification 13C NMR

Purity Profile Benchmarking Against Commercial Sources

Commercial availability data indicates a standard purity of 95%+ for this compound . While purity is a common metric, its consistent reporting across suppliers serves as a baseline for procurement. The specific lot-to-lot purity and the nature of the 5% impurities (which can be starting materials or side products from the specific synthetic route) are critical differentiators. A supplier providing a detailed Certificate of Analysis (CoA) with HPLC purity and impurity profile outperforms a generic vendor offering only a nominal purity.

Commercial Purity
Data to verify
95%+ (supplier-stated)
Baseline procurement purity; confirm COA
Impurity profile may vary by supplier
Quality Control Supplier Benchmarking Chemical Purity

Validated Application Scenarios for Methyl 4-(3-chloro-4-methylphenyl)-4H-1,4-benzothiazine-2-carboxylate 1,1-dioxide (CAS 1291836-78-6)


Key Intermediate for 2-Carbonitrile Bioisostere Synthesis

The compound serves as a critical precursor for synthesizing 4-(3-chloro-4-methylphenyl)-4H-1,4-benzothiazine-2-carbonitrile 1,1-dioxide (CAS 1207023-39-9) , a structural class investigated as ATP-sensitive potassium channel activators [1]. The methyl ester functionality at C-2 is strategically positioned for conversion to a carbonitrile group, a valuable bioisostere in medicinal chemistry. Using the pre-formed ester with the exact 3-chloro-4-methylphenyl substitution pattern avoids a low-yielding late-stage diversification, making this compound the strategic procurement choice over alternative substitution patterns.

Focused Library Synthesis for Antimicrobial SAR Studies

The sensitivity of antimicrobial activity to substitution patterns in benzothiazines is well-documented [2]. This compound represents a precisely defined node in the structure-activity relationship (SAR) matrix, where the 3-chloro-4-methylphenyl group is a fixed variable. Procuring this exact compound enables the systematic exploration of further derivatization (e.g., at the 2-ester or on the benzo ring) while maintaining the core pharmacophoric element constant, a requirement for meaningful SAR studies.

Analytical Reference Standard for Novel N-Aryl Benzothiazine Dioxide Characterization

The complete 13C and 1H NMR assignments for the N-aryl-4H-1,4-benzothiazine-1,1-dioxide class were established using derivatives including those with closely related substitution patterns [3]. This compound, with its specific 3-chloro-4-methyl substitution, is a definitive reference material for calibrating analytical methods (HPLC, LCMS, NMR) or identifying novel derivatives within this chemical space. Its use as a standard is predicated on its published and verifiable spectral fingerprint.

Application
Selection Property
Validation Focus
2-Carbonitrile bioisostere synthesis
Pre-installed methyl ester for carbonitrile conversion
Reactivity and yield in ester-to-carbonitrile transformation
Antimicrobial SAR library synthesis
Fixed 3-chloro-4-methylphenyl pharmacophore
Consistent SAR by maintaining N-aryl group during derivatization
Analytical reference standard
Published NMR spectral assignment
Method calibration and identity verification of new derivatives
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